molecular formula C10H14FNO B13259580 2-{[(2-Fluorophenyl)methyl]amino}propan-1-ol

2-{[(2-Fluorophenyl)methyl]amino}propan-1-ol

Cat. No.: B13259580
M. Wt: 183.22 g/mol
InChI Key: PNORSBLNQXECTN-UHFFFAOYSA-N
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Description

2-{[(2-Fluorophenyl)methyl]amino}propan-1-ol is an organic compound that features a fluorinated aromatic ring attached to an amino alcohol structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(2-Fluorophenyl)methyl]amino}propan-1-ol typically involves the reaction of 2-fluorobenzylamine with an appropriate epoxide or halohydrin. One common method includes the reaction of 2-fluorobenzylamine with epichlorohydrin under basic conditions to yield the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the reaction.

Industrial Production Methods

For industrial-scale production, the process may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

2-{[(2-Fluorophenyl)methyl]amino}propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different amines or alcohols.

    Substitution: The fluorine atom on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield 2-{[(2-Fluorophenyl)methyl]amino}propanone, while reduction can produce 2-{[(2-Fluorophenyl)methyl]amino}propan-1-amine.

Scientific Research Applications

2-{[(2-Fluorophenyl)methyl]amino}propan-1-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-{[(2-Fluorophenyl)methyl]amino}propan-1-ol exerts its effects involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The fluorine atom can enhance the compound’s binding affinity and selectivity for its targets, making it a valuable tool in drug design and development.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[(4-Fluorophenyl)methyl]amino}propan-1-ol
  • 2-{[(2-Chlorophenyl)methyl]amino}propan-1-ol
  • 2-{[(2-Bromophenyl)methyl]amino}propan-1-ol

Uniqueness

2-{[(2-Fluorophenyl)methyl]amino}propan-1-ol is unique due to the presence of the fluorine atom, which can significantly influence its chemical properties and biological activity. Fluorine atoms can enhance the metabolic stability and lipophilicity of the compound, making it more effective in certain applications compared to its non-fluorinated analogs.

Properties

Molecular Formula

C10H14FNO

Molecular Weight

183.22 g/mol

IUPAC Name

2-[(2-fluorophenyl)methylamino]propan-1-ol

InChI

InChI=1S/C10H14FNO/c1-8(7-13)12-6-9-4-2-3-5-10(9)11/h2-5,8,12-13H,6-7H2,1H3

InChI Key

PNORSBLNQXECTN-UHFFFAOYSA-N

Canonical SMILES

CC(CO)NCC1=CC=CC=C1F

Origin of Product

United States

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